REACTION_CXSMILES
|
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1[N+]2(O)CC[N+]([F:20])(CC2)C1.[CH3:21][O:22][C:23]1[CH:31]=[C:30]2[C:26]([CH2:27][CH2:28][C:29]2=[O:32])=[CH:25][CH:24]=1>C(#N)C>[F:20][C:31]1[C:23]([O:22][CH3:21])=[CH:24][CH:25]=[C:26]2[C:30]=1[C:29](=[O:32])[CH2:28][CH2:27]2 |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)O)F
|
Name
|
reagent
|
Quantity
|
6.75 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCC(C2=C1)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by medium pressure chromatography (silica, 10 to 25% EtOAc:hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC=C2CCC(C12)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |